Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-
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Overview
Description
Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- is a synthetic organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a fluorophenyl group and a dihydropyrazolyl moiety attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- typically involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions to form the dihydropyrazole ring. The phenolic group is then introduced through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 4-fluorophenylhydrazine, followed by the formation of the dihydropyrazole ring and subsequent phenol substitution. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dihydropyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Pyrazolines and reduced phenolic compounds.
Substitution: Halogenated phenols and substituted dihydropyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the dihydropyrazole ring contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methyl-
- 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
Uniqueness
Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dihydropyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
138840-92-3 |
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Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H13FN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2 |
InChI Key |
IDGMXKDATHDEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)F)C3=CC=CC=C3O |
Origin of Product |
United States |
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